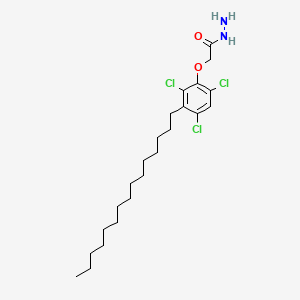
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H37Cl3N2O2 and a molecular weight of 479.9111 . This compound is known for its unique structure, which includes a hydrazide functional group attached to a trichlorinated phenoxy acetic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 2,4,6-trichloro-3-pentadecylphenol with chloroacetic acid to form the corresponding phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine to yield the final hydrazide product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trichlorinated phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azide or nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trichlorinated phenoxy group can interact with lipid membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-: This compound lacks the hydrazide group and has different chemical properties and applications.
Propanoic acid, 2-(2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (2,4,6-trichloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both the hydrazide and trichlorinated phenoxy groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
117554-45-7 |
|---|---|
Molekularformel |
C23H37Cl3N2O2 |
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
2-(2,4,6-trichloro-3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H37Cl3N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(24)16-20(25)23(22(18)26)30-17-21(29)28-27/h16H,2-15,17,27H2,1H3,(H,28,29) |
InChI-Schlüssel |
QDNKQIJEXGFAOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















